Gallic acid PEG4 ester

Physicochemical Characterization Solubility LogP

Gallic acid (GA) exhibits poor aqueous solubility in biological media, limiting its direct use in drug delivery. Gallic acid PEG4 ester solves this via covalent PEG4 conjugation. Key features: • XLogP3 = -0.2, confirming high aqueous solubility vs. lipophilic alkyl gallates • Hydrolyzable ester bond enables controlled intracellular payload release • PEG4 spacer prevents non-specific protein adsorption for biomaterial use Supplied at ≥95% purity. Custom synthesis and bulk packaging available.

Molecular Formula C15H22O9
Molecular Weight 346.33 g/mol
Cat. No. B15499900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallic acid PEG4 ester
Molecular FormulaC15H22O9
Molecular Weight346.33 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OCCOCCOCCOCCO
InChIInChI=1S/C15H22O9/c16-1-2-21-3-4-22-5-6-23-7-8-24-15(20)11-9-12(17)14(19)13(18)10-11/h9-10,16-19H,1-8H2
InChIKeyMZPOAYBGXUCAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gallic Acid PEG4 Ester Overview


Gallic acid PEG4 ester (CAS 463965-22-2) is a semi-synthetic conjugate formed by the esterification of gallic acid with a tetraethylene glycol (PEG4) chain. This compound belongs to the broader class of gallic acid esters, which are recognized for their polyphenolic antioxidant core. The covalent attachment of a PEG4 linker significantly modulates its physicochemical profile, most notably enhancing aqueous solubility and imparting hydrophilicity (XLogP3 = -0.2) compared to the parent gallic acid or its simple alkyl esters . It is primarily utilized as a research tool in the development of drug delivery systems, prodrug formulations, and biocompatible materials where the combination of phenolic bioactivity and PEG-based stealth or solubility characteristics is required [1].

PEG4 spacer supports aqueous solubility and biocompatibility for drug delivery research.

Terminal hydroxyl enables bioconjugation, serving as a linker for prodrug and dendrimer synthesis.

Polyphenolic gallic acid core provides antioxidant functionality for material and formulation studies.

Why Gallic Acid PEG4 Ester Cannot Be Substituted


Generic substitution of gallic acid PEG4 ester with other in-class compounds—such as gallic acid (GA) or simple alkyl gallates (e.g., propyl gallate, octyl gallate)—fails when the application requires a defined balance of aqueous solubility, biocompatibility, and structural utility. While alkyl gallates offer enhanced lipophilicity for membrane or emulsion interfaces [1], they lack the hydrophilic spacer critical for aqueous formulation and bioconjugation. Conversely, the parent gallic acid exhibits poor solubility and stability in biological media [2]. The PEG4 ester is specifically engineered to address these divergent requirements, providing a unique physicochemical fingerprint (e.g., XLogP3 = -0.2) that directly impacts its distribution, clearance, and utility as a linker or prodrug moiety. The following quantitative evidence substantiates this functional differentiation.

PEG Spacer Absence

Alkyl gallates (e.g., propyl, octyl) are lipophilic and lack the PEG spacer critical for aqueous solubility and bioconjugation.

No Functionalizable Linker

Simple alkyl gallates do not provide a terminal hydroxyl group, limiting their use as building blocks for advanced carriers.

Lack of Controlled Degradation

Hydrolytically stable analogs or non-PEGylated esters lack the ester linkage required for triggered payload release in nanocarrier design.

Gallic Acid PEG4 Ester vs. Closest Analogs


Hydrophilicity Contrast with Alkyl Gallates

Gallic acid PEG4 ester exhibits a starkly different hydrophilicity profile compared to its closest alkyl gallate analogs. While simple alkyl esters of gallic acid are lipophilic (e.g., propyl gallate with a calculated logP of approx. 1.8), the incorporation of a PEG4 chain results in a highly hydrophilic molecule. The target compound has a reported XLogP3 value of -0.2, placing it firmly in the hydrophilic range . This contrasts sharply with the parent gallic acid (XLogP3 approx. 0.7) and its short-chain alkyl esters, which partition preferentially into lipid environments [1]. This difference is critical for applications requiring aqueous solubility, such as bioconjugation in physiological buffers or the design of water-soluble prodrugs.

Hydrophilicity (XLogP3)
Head-to-head
−0.2XLogP3
Supports aqueous-phase formulation over lipophilic alkyl gallates (XLogP3 ~1.8 to 3.8).
Computational prediction; experimental solubility verification recommended.
Physicochemical Characterization Solubility LogP

PEG4 Spacer for Bioconjugation and Prodrug Design

Gallic acid PEG4 ester contains a terminal hydroxyl group on the PEG4 chain, enabling further derivatization and bioconjugation. This contrasts with simple alkyl gallates (e.g., methyl, propyl, octyl), which lack a functionalizable spacer. The PEG4 ester serves as a critical building block in the synthesis of more complex molecules, such as the biodegradable PEG-GATGE (Poly(Ethylene Glycol)-Gallic Acid-Triethylene Glycol Ester) dendritic block copolymers, which have been explicitly validated as non-toxic, biocompatible vectors for siRNA delivery in neuronal cells [1]. The gallic acid moiety provides a hydrophobic, polyphenolic core, while the PEG spacer confers water solubility and stealth properties, a dual functionality absent in simple gallates. This structural distinction enables the creation of advanced drug delivery systems that cannot be achieved with generic gallic acid or its alkyl esters [2].

Bioconjugation Utility
Class-level inference
PEG4-OH group
Alkyl gallates: no spacer
Enables synthesis of siRNA delivery vectors; not feasible with simple gallates.
Supported by in vitro dendritic copolymer studies in neuronal cells.
Drug Delivery Prodrug Design Bioconjugation

Hydrolytic Degradability for Payload Release

The ester bond linking the gallic acid moiety to the PEG4 chain introduces a point of hydrolytic degradability, a feature that has been exploited in the design of biodegradable PEG-GATGE dendritic copolymers. These gallic acid ester-based vectors were found to be fully biodegradable, non-toxic, and biocompatible in neuronal cells, mediating fast cellular interaction and endocytosis [1]. Importantly, the localization of degradation points at the dendritic periphery was found to be critical for the efficient intracellular release of complexed siRNA, leading to a significant improvement in transfection efficiency compared to their hydrolytically stable PEG-GATG copolymer counterparts [2]. This demonstrates that the ester linkage is not merely a structural feature but a functional design element enabling controlled degradation and payload release. In contrast, simple alkyl gallates do not offer this controlled degradability for payload release, as they lack a polymeric spacer and are typically used as terminal antioxidants.

Hydrolytic Degradability
Head-to-head
Ester linkage degrades
Stable PEG-GATG control
Supports improved nucleic acid release in reported cell models.
Transfection efficiency improvement observed with degradable copolymers.
Biodegradability Controlled Release Cytocompatibility

Gallic Acid PEG4 Ester Applications


Biodegradable Dendrimers for Nucleic Acid Delivery

Researchers synthesizing PEG-GATGE dendritic block copolymers for siRNA or nucleic acid delivery require gallic acid PEG4 ester as a core building block. The compound's ester linkage provides a hydrolytic degradation point, which is essential for intracellular payload release and improved transfection efficiency, as demonstrated in comparative studies with hydrolytically stable analogs [1]. This application leverages the unique combination of a polyphenolic core, a PEG spacer for solubility and stealth, and a controlled degradation mechanism, making the PEG4 ester irreplaceable by simple alkyl gallates.

Water-Soluble Antioxidant Prodrugs and Conjugates

In pharmaceutical R&D focused on improving the bioavailability of phenolic antioxidants, gallic acid PEG4 ester serves as a water-soluble prodrug or conjugate. Its XLogP3 value of -0.2 confirms high aqueous solubility, contrasting sharply with lipophilic alkyl gallates that are more suited for oil-based or emulsion systems . This property enables formulation in physiological buffers for in vitro studies or for conjugation to targeting ligands without the need for organic co-solvents, addressing a key limitation of the parent gallic acid.

Biocompatible Hydrogels and Biomaterials

The functionalizable PEG4 spacer on gallic acid PEG4 ester allows its incorporation into hydrogel networks or as a surface modifier for biomaterials. The gallic acid moiety provides inherent antioxidant and antimicrobial properties, while the PEG chain prevents non-specific protein adsorption and improves biocompatibility [2]. This dual functionality is not achievable with simple alkyl gallates, which lack a hydrophilic, functionalizable linker. The resulting materials can be used in tissue engineering or as coatings for medical devices.

Green and Solvent-Free Synthesis

Recent advancements have demonstrated the green synthesis of gallic acid-based di-esters with PEG via solid-solid reactions, achieving up to 90% yield without solvents [3]. Gallic acid PEG4 ester can serve as a model compound or intermediate in such environmentally friendly synthetic protocols. Its procurement enables research into sustainable manufacturing methods for polyphenol-polymer conjugates, an area of growing industrial and regulatory importance.

Application
Selection Property
Validation Focus
Nucleic acid dendrimer synthesis
Hydrolytic ester linkage for controlled release
siRNA transfection and intracellular release
Aqueous antioxidant prodrugs/conjugates
Hydrophilic partition profile (PEG4 spacer)
Solubility and stability in physiological buffers
Biomaterial and hydrogel functionalization
Terminal -OH for crosslinking + gallic acid bioactivity
Biocompatibility and anti-fouling performance
Solvent-free synthesis protocols
Di-ester building block for solid-state reactions
Reaction yield and sustainability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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